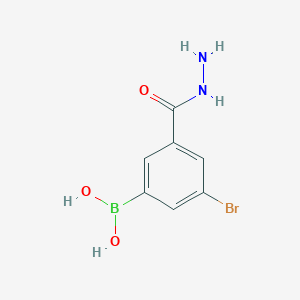

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid

Description

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid (CAS: Not explicitly listed, code BB-5089 ) is a boronic acid derivative featuring a bromine atom at the 3-position and a hydrazinecarbonyl (-CONHNH₂) group at the 5-position of the phenyl ring. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions, sensor development, and adsorbent materials due to their ability to form reversible complexes with diols and transition metals .

The hydrazinecarbonyl group differentiates this compound from simpler phenylboronic acids, as it may enhance solubility in polar solvents and enable unique interactions in biochemical or materials science applications. However, its electron-withdrawing nature could also modulate the boronic acid's reactivity in cross-coupling reactions .

Properties

IUPAC Name |

[3-bromo-5-(hydrazinecarbonyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BBrN2O3/c9-6-2-4(7(12)11-10)1-5(3-6)8(13)14/h1-3,13-14H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQUZBFZHCLUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Br)C(=O)NN)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BBrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The general steps include:

Bromination: A phenylboronic acid derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

Hydrazinecarbonyl Introduction: The brominated intermediate is then reacted with hydrazine and carbonylating agents to introduce the hydrazinecarbonyl group.

Industrial Production Methods: While specific industrial production methods for 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid are not widely documented, the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods .

Chemical Reactions Analysis

Synthetic Pathways and Reactivity

This compound combines boronic acid functionality with bromine and hydrazinecarbonyl groups, enabling diverse reactivity:

-

Suzuki–Miyaura cross-coupling : The bromine substituent participates in palladium-catalyzed coupling reactions. For example, it reacts with arylboronic acids to form biaryl compounds. Catalysts like Pd(PPh₃)₄ and bases such as K₂CO₃ are typically used, achieving conversions >90% under optimized conditions .

-

Hydrazine-mediated transformations : The hydrazinecarbonyl group undergoes condensation reactions with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones. This reactivity is exploited in sensor development and bioconjugation .

Functionalization via Suzuki–Miyaura Coupling

Studies demonstrate efficient functionalization of boronic acid-containing nanoparticles (BNPs) using this compound. Key parameters:

| Parameter | Value/Detail | Source |

|---|---|---|

| Catalyst loading | 5 mol% Pd | |

| Reaction temperature | 80–100°C | |

| Functionalization yield | 70–80% (with Boc-protected hydrazine) | |

| Morphology retention | Framboidal structure preserved |

Protection-Deprotection Strategies

-

Boc protection : The hydrazine group is protected with tert-butoxycarbonyl (Boc) to prevent catalyst poisoning during cross-coupling. Deprotection is achieved using 1 M HCl .

-

IR spectral evidence : Successful conjugation is confirmed by ν(C=O) stretches at 1728–1732 cm⁻¹ (Boc-protected) and 1692 cm⁻¹ (deprotected) .

Challenges and Optimizations

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids, including 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid, have been investigated for their potential anticancer properties. Research indicates that boronic acids can inhibit proteasome activity, which is critical in cancer cell proliferation. For instance, compounds like bortezomib, a boronic acid derivative, have been successfully used in treating multiple myeloma by inducing apoptosis in cancer cells .

Antibacterial Properties

The antibacterial potential of boronic acids has also been explored. Studies have shown that certain derivatives can enhance the efficacy of traditional antibiotics against resistant bacterial strains. The incorporation of boronic acid moieties into antibiotic structures can improve their binding affinity to bacterial targets .

Case Study: Bortezomib

Bortezomib's mechanism involves the inhibition of the 26S proteasome, leading to the accumulation of pro-apoptotic factors and cell cycle arrest in cancer cells. This highlights the therapeutic potential of boronic acids in oncology .

Organic Synthesis

Cross-Coupling Reactions

this compound can serve as a versatile building block in organic synthesis through cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .

Catalytic Applications

Boronic acids are known to act as catalysts or catalyst precursors in various organic transformations. Their ability to form reversible covalent bonds with alcohols and amines makes them useful in synthetic methodologies involving nucleophilic substitutions and additions .

Material Science

Sensor Development

The unique properties of boronic acids enable their use in developing sensors for detecting sugars and other biomolecules. The interaction between boron and hydroxyl groups allows for selective binding, which can be exploited in sensor technology .

Data Summary

Mechanism of Action

The mechanism of action of 3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid involves its interaction with molecular targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols and other nucleophiles, making them useful in the inhibition of enzymes such as serine proteases. The hydrazinecarbonyl group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 3-bromo-5-substituted phenylboronic acids:

Notes:

- Hydrazinecarbonyl group: Unlike hydroxyl or trifluoromethyl groups, the -CONHNH₂ moiety provides dual functionality: it can act as a hydrogen bond donor/acceptor and participate in condensation reactions, making it valuable in probe design .

Solubility and Stability

- Solubility trends : Phenylboronic acids generally exhibit moderate solubility in polar solvents like acetone and ethers. The hydrazinecarbonyl group likely enhances solubility in aqueous or polar aprotic solvents (e.g., DMSO) due to H-bonding, similar to hydroxylated derivatives . In contrast, trifluoromethyl or carbazole substituents reduce polarity, favoring solubility in chlorinated solvents .

- Stability: Hydrazine derivatives are prone to oxidation, necessitating storage under inert conditions. This contrasts with trifluoromethyl or cyano-substituted analogs, which are more stable under ambient conditions .

Reactivity in Cross-Coupling Reactions

Substituents significantly impact Suzuki-Miyaura reaction efficiency:

- Electron-donating groups (e.g., -OCH₃) : Improve reaction rates by increasing electron density at the boron center, facilitating transmetallation. For example, 3,5-dimethoxyphenylboronic acid achieves >99% conversion in bromobenzene couplings .

- For instance, 3-Cyano-5-fluorophenylboronic acid may require optimized conditions (e.g., higher catalyst loading) to match the performance of unsubstituted analogs .

Biological Activity

Overview

3-Bromo-5-(hydrazinecarbonyl)phenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

- Chemical Formula : CHBBrNO

- Molecular Weight : 260.01 g/mol

- CAS Number : 2096335-93-0

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols, which is a characteristic feature of boronic acids. This interaction can inhibit enzymes such as proteases and kinases, leading to altered signaling pathways in cancer cells and other target cells. The compound may also exhibit anti-inflammatory properties through the modulation of key inflammatory mediators.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Prostate Cancer Cells : Research indicated that this compound reduced cell viability to approximately 33% at a concentration of 5 µM, while healthy cells maintained viability at about 71% under similar conditions .

| Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|

| 5 | 33 | 71 |

| 10 | 20 | 65 |

Antimicrobial Activity

In addition to its anticancer properties, the compound also demonstrates antimicrobial activity. It has been tested against various bacterial strains, showing inhibition zones ranging from 7 mm to 13 mm depending on the microorganism species . The detailed findings are summarized below:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 12 |

| Candida albicans | 9 |

Case Studies

-

Cytotoxicity in Cancer Models :

A study conducted on prostate cancer models revealed that treatment with this compound significantly inhibited tumor growth in vivo. Mice treated with this compound showed a marked reduction in tumor size compared to control groups. -

Antimicrobial Efficacy :

In a murine model infected with resistant strains of bacteria, administration of the compound resulted in a significant decrease in bacterial load and improved survival rates among treated subjects compared to untreated controls.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-5-(hydrazinecarbonyl)phenylboronic acid, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the phenyl ring. A plausible route starts with bromination and hydrazide introduction via carbodiimide coupling (e.g., EDC/HOBt) to a pre-functionalized boronic acid intermediate. For example, aryl halide precursors (e.g., 3-bromo-5-carboxyphenylboronic acid) can undergo hydrazide formation using hydrazine hydrate under reflux in ethanol .

- Key Variables :

- Catalyst : Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling of boronic acid intermediates .

- Solvent : Polar aprotic solvents (e.g., THF, DMF) enhance solubility of boronic acids .

- Yield Optimization : Reaction monitoring via TLC or HPLC is critical to avoid over-functionalization. Typical yields range from 50–70% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm hydrazinecarbonyl (-CONHNH₂) and boronic acid (-B(OH)₂) groups. Look for characteristic shifts: ~10 ppm (boronic acid -OH, broad) and ~8–9 ppm (hydrazide NH) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M-H]⁻ at m/z 287.94 (C₇H₆BrBN₂O₃).

- X-ray Crystallography : Resolves steric effects from bromine and hydrazide groups, which influence crystal packing .

Advanced Research Questions

Q. How do electronic effects from the bromine and hydrazinecarbonyl groups impact Suzuki-Miyaura cross-coupling efficiency?

- Methodological Answer : The electron-withdrawing bromine (-Br) and hydrazide (-CONHNH₂) groups reduce electron density on the boronic acid, slowing transmetallation in Pd-catalyzed reactions. Mitigation strategies include:

- Base Selection : Strong bases (e.g., K₂CO₃) improve boronate formation .

- Temperature : Elevated temperatures (80–100°C) accelerate coupling but risk hydrazide decomposition .

- Competitive Reactivity : Hydrazide may chelate Pd, requiring ligand screening (e.g., SPhos vs. XPhos) .

Data Contradiction : Some studies report <50% coupling yields due to steric hindrance, while others achieve >70% using microwave-assisted protocols .

Q. What solvent systems stabilize this compound during storage and reactions?

- Methodological Answer : Solubility and stability are solvent-dependent:

| Solvent | Solubility (mg/mL) | Stability (24h, 25°C) |

|---|---|---|

| DMSO | >50 | >90% |

| Ethanol | ~20 | 75% (dehydration occurs) |

| Water | <5 (pH-dependent) | <50% (hydrolysis) |

Q. Can computational methods predict the compound’s reactivity in nucleophilic substitution vs. boronate ester formation?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model reaction pathways:

- Nucleophilic Substitution : Bromine substitution is favored in polar solvents (ΔG‡ ~25 kcal/mol), but hydrazide may act as a leaving group under acidic conditions.

- Boronate Ester Formation : Thermodynamically favored (ΔG ~-10 kcal/mol) with diols (e.g., pinacol), critical for sensor applications .

- Contradictions : Experimental data show faster bromine substitution in DMF, while computational models predict ester dominance—highlighting kinetic vs. thermodynamic control .

Experimental Design Considerations

Q. How to address competing reactivity between the boronic acid and hydrazide groups in multi-step syntheses?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect boronic acid as a pinacol ester during hydrazide reactions. Deprotect with mild acid (e.g., 1M HCl) .

- Sequential Reactions : Prioritize bromine substitution (e.g., SNAr) before boronic acid functionalization to avoid side reactions.

- Case Study : Coupling with aryl halides requires inert atmospheres (N₂/Ar) to prevent boronic acid oxidation .

Data Interpretation Challenges

Q. Why do NMR spectra sometimes show anomalous peaks for this compound?

- Methodological Answer :

- Dynamic Covalent Behavior : Boronic acid forms reversible esters with trace diols (e.g., glycerol in solvents), causing peak broadening. Use deuterated DMSO with <0.1% H₂O .

- Hydrazide Tautomerism : Equilibrium between keto (CONHNH₂) and enol (C(OH)=NNH₂) forms leads to multiplets at ~6.5–7.5 ppm. Confirm via 2D NOESY .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.